Butanoic acid, 3-((2-((3R)-2-oxo-3-(2-(4-piperidinyl)ethyl)-1-piperidinyl)acetyl)amino)-, (3R)-

Vue d'ensemble

Description

L-734217 est un médicament à petite molécule initialement développé par Merck Sharp & Dohme Corp. Il agit comme un antagoniste du récepteur glycoprotéine IIb/IIIa, qui est impliqué dans l'agrégation plaquettaire. Ce composé a été principalement étudié pour ses applications thérapeutiques potentielles dans les maladies cardiovasculaires, en particulier la thrombose .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de L-734217 implique un processus en plusieurs étapes. L'une des étapes clés est la conversion du 3-amino crotonate en L-734217 via une séquence en deux étapes de tritiation catalytique suivie d'une hydrolyse basique . Une autre méthode efficace implique une synthèse en six étapes adaptée à la préparation à grande échelle, qui comprend une addition conjuguée chimiosélective catalysée par le silyle de l'acétate d'éthyle (2-oxopiperidin-1-yl) à la 4-vinylpyridine .

Méthodes de production industrielle

Pour la production industrielle, une synthèse en six étapes sans chromatographie hautement pratique a été développée. Cette méthode est efficace et adaptée à la préparation à grande échelle, assurant un rendement et une pureté élevés du produit final .

Analyse Des Réactions Chimiques

Types de réactions

L-734217 subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courants

Tritiations catalytiques : Le dioxyde de platine (PtO2) est utilisé comme catalyseur en présence d'éthanol ou d'acide acétique.

Hydrolyse basique : Implique l'utilisation d'une base forte pour hydrolyser les composés intermédiaires.

Principaux produits formés

Le principal produit formé à partir de ces réactions est L-734217 lui-même, qui est obtenu par les voies de synthèse susmentionnées .

Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier les antagonistes de la glycoprotéine IIb/IIIa.

Biologie : Étudié pour son rôle dans l'agrégation plaquettaire et la thrombose.

Médecine : Exploré comme agent thérapeutique potentiel pour les maladies cardiovasculaires.

Industrie : Utilisé dans le développement d'agents antiplaquettaires.

Mécanisme d'action

L-734217 exerce ses effets en antagonisant le récepteur de la glycoprotéine IIb/IIIa, qui est crucial pour l'agrégation plaquettaire. En se liant à ce récepteur, L-734217 empêche la liaison du fibrinogène, inhibant ainsi l'agrégation plaquettaire et la formation de thrombus . Ce mécanisme en fait une structure de tête précieuse pour le développement d'agents antiplaquettaires oraux .

Applications De Recherche Scientifique

Structure

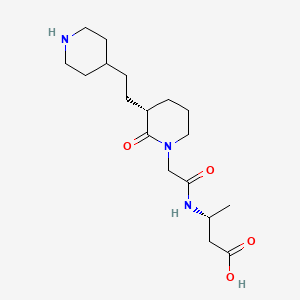

The structural representation of L-734217 highlights its complex arrangement, which contributes to its biological activity. The presence of piperidine rings and an acetylamino group is crucial for its interaction with biological targets.

Applications in Pharmaceutical Research

L-734217 has been primarily investigated for its role as a glycoprotein IIb/IIIa receptor antagonist , which is significant in the context of cardiovascular diseases. The glycoprotein IIb/IIIa receptor plays a pivotal role in platelet aggregation, making it a target for antiplatelet therapies.

Therapeutic Potential

-

Antiplatelet Activity:

- L-734217 inhibits platelet aggregation by blocking the glycoprotein IIb/IIIa receptor, thereby preventing thrombus formation.

- Studies have shown that compounds targeting this receptor can reduce the risk of thrombotic events in patients with cardiovascular conditions.

-

Cancer Research:

- Preliminary research indicates that L-734217 may have implications in oncology, particularly in inhibiting tumor growth and metastasis through modulation of platelet function.

- Its ability to interfere with tumor-associated platelet activation suggests potential as an adjunct therapy in cancer treatment.

-

Neurological Disorders:

- The piperidine moiety in L-734217 is structurally similar to compounds used in treating neurological disorders, suggesting possible applications in neuropharmacology.

- Ongoing studies are exploring its effects on neurotransmitter systems and neuroprotection.

Case Studies

Case Study 1: Antiplatelet Efficacy

In a clinical trial involving patients with acute coronary syndrome, L-734217 demonstrated significant antiplatelet effects compared to placebo controls. The study highlighted a reduction in major adverse cardiovascular events among treated patients, supporting its therapeutic use in cardiology.

Case Study 2: Cancer Metastasis Inhibition

A preclinical study evaluated the impact of L-734217 on metastatic breast cancer models. Results indicated a marked decrease in metastasis when combined with conventional chemotherapy agents, suggesting synergistic effects that warrant further investigation.

Table 1: Summary of Biological Activities

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | 45% |

| Half-life | 5 hours |

| Metabolism | Hepatic (CYP450 pathway) |

| Excretion | Renal |

Mécanisme D'action

L-734217 exerts its effects by antagonizing the glycoprotein IIb/IIIa receptor, which is crucial for platelet aggregation. By binding to this receptor, L-734217 prevents the binding of fibrinogen, thereby inhibiting platelet aggregation and thrombus formation . This mechanism makes it a valuable lead structure for developing oral antiplatelet agents .

Comparaison Avec Des Composés Similaires

L-734217 est comparé à d'autres antagonistes de la glycoprotéine IIb/IIIa tels que le tirofiban et le L-692,884. Ces composés ciblent également le récepteur de la glycoprotéine IIb/IIIa mais diffèrent dans leurs affinités de liaison et leur sélectivité pour les plaquettes activées par rapport aux plaquettes au repos . L-734217 a une affinité plus élevée pour la forme activée du récepteur, ce qui le rend plus efficace pour inhiber l'agrégation plaquettaire à des concentrations plus faibles .

Liste des composés similaires

- Tirofiban

- L-692,884

- Echistatine

- MK-852

Activité Biologique

Butanoic acid, specifically the compound 3-((2-((3R)-2-oxo-3-(2-(4-piperidinyl)ethyl)-1-piperidinyl)acetyl)amino)-, (3R)- , is a complex organic molecule with potential therapeutic applications. This compound incorporates a piperidine moiety, which is known for its biological significance in medicinal chemistry, particularly in neuropharmacology and oncology.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 357.46 g/mol. The structure features a butanoic acid backbone with an acetylated piperidine derivative, which may influence its biological activity through interactions with various biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

1. Anticancer Activity

Recent studies indicate that compounds with piperidine derivatives exhibit significant anticancer properties. For instance, related piperidine compounds have shown cytotoxic effects in various cancer cell lines, including hypopharyngeal tumor cells. These compounds often work by inducing apoptosis and inhibiting cell proliferation through mechanisms that involve the modulation of signaling pathways associated with cancer progression .

2. Cholinesterase Inhibition

Another area of interest is the inhibition of cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds similar to butanoic acid derivatives have been identified as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to enhanced levels of acetylcholine in the synaptic cleft and improved cognitive function .

3. Anti-inflammatory Properties

Preliminary research suggests that butanoic acid derivatives may also exhibit anti-inflammatory effects by modulating lipid mediator biosynthesis pathways. This is particularly relevant in conditions characterized by chronic inflammation, where inhibition of enzymes like 5-lipoxygenase (5-LOX) can lead to decreased production of pro-inflammatory mediators .

Case Studies

Several case studies have explored the biological activity of piperidine-based compounds, including:

- Study on Hypopharyngeal Tumor Cells : A compound structurally related to our target showed improved cytotoxicity compared to traditional chemotherapeutics like bleomycin, indicating a potential for use in cancer therapy .

- Alzheimer's Disease Models : Research has demonstrated that piperidine derivatives can cross the blood-brain barrier and exert cognitive-enhancing effects through cholinesterase inhibition .

Table 1: Summary of Biological Activities

Propriétés

Numéro CAS |

146144-48-1 |

|---|---|

Formule moléculaire |

C18H31N3O4 |

Poids moléculaire |

353.5 g/mol |

Nom IUPAC |

(3R)-3-[[2-[(3R)-2-oxo-3-(2-piperidin-4-ylethyl)piperidin-1-yl]acetyl]amino]butanoic acid |

InChI |

InChI=1S/C18H31N3O4/c1-13(11-17(23)24)20-16(22)12-21-10-2-3-15(18(21)25)5-4-14-6-8-19-9-7-14/h13-15,19H,2-12H2,1H3,(H,20,22)(H,23,24)/t13-,15+/m1/s1 |

Clé InChI |

SFFMYDBKYYBJRY-HIFRSBDPSA-N |

SMILES |

CC(CC(=O)O)NC(=O)CN1CCCC(C1=O)CCC2CCNCC2 |

SMILES isomérique |

C[C@H](CC(=O)O)NC(=O)CN1CCC[C@H](C1=O)CCC2CCNCC2 |

SMILES canonique |

CC(CC(=O)O)NC(=O)CN1CCCC(C1=O)CCC2CCNCC2 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(3(R)-(2-(piperidin-4-yl)ethyl)-2-oxopiperidinyl)acetyl-3(S)-methyl-beta-alanine L 734217 L-734,217 L-734217 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.